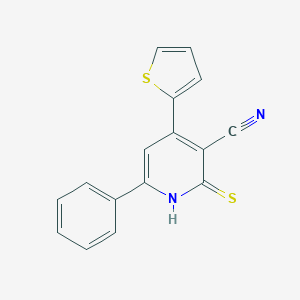

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

説明

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with phenyl, thiophene, and sulfanylidene groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Alkylation Reactions

The thioxo group at position 2 undergoes alkylation with chloromethyl thioethers in N,N-dimethylformamide (DMF) containing potassium hydroxide, forming thioether derivatives. This reaction is critical for modifying bioactivity:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Chloromethyl thioether | DMF, KOH, 60°C | 2-(2-Oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | Inhibitors of 15-prostaglandin dehydrogenase |

Thiation and Cyclocondensation

The compound reacts with phosphorus pentasulfide (P₂S₅) or thiourea to form thione derivatives, which are precursors for fused heterocycles:

Nucleophilic Substitution Reactions

The pyridine ring undergoes substitution at position 2 with nitrogen nucleophiles. For example, reaction with n-octylamine forms bis-nicotinonitrile derivatives:

Functionalization via Condensation

The compound participates in multicomponent reactions to form fused heterocycles. For instance, treatment with phenyl isothiocyanate and chloroacetyl chloride yields thiazolidinone derivatives:

| Reagents | Conditions | Product | Biological Activity | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate + Chloroacetyl chloride | Reflux in ethanol | 2-(5-Oxothiazolidinone)cyanoacetamido derivative | Anticancer (IC₅₀: 8.2–12.4 µM) |

Key Spectral and Structural Insights

- IR Spectroscopy : Strong absorption bands at 2218–2220 cm⁻¹ (C≡N) and 1233–1700 cm⁻¹ (C=S or C=O) .

- ¹H NMR : Characteristic NH proton signals at δ 13.08 ppm (DMSO-d₆) and aromatic protons between δ 7.23–8.09 ppm .

- X-ray Crystallography : Confirms sp² hybridization at C(9) and C(11) with bond angles of 178.9° and 177.1°, respectively .

科学的研究の応用

Biological Activities

Thioxo-Dihydropyridine has been studied for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that Thioxo-Dihydropyridine exhibits significant antimicrobial activity against various bacterial strains. In a study comparing the compound's effectiveness with standard antibiotics, it was found to have a comparable minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations have suggested that Thioxo-Dihydropyridine derivatives may possess anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects on cancer cell lines, prompting further exploration into their mechanisms of action and potential as chemotherapeutic agents .

Therapeutic Applications

The unique structure of Thioxo-Dihydropyridine lends itself to various therapeutic applications:

- Antimicrobial Agents : Due to its efficacy against bacteria, there is potential for developing new antibiotics based on this compound.

- Anticancer Drugs : The ability to inhibit cancer cell proliferation suggests that derivatives could be formulated into novel anticancer therapies.

- Neuroprotective Agents : Some studies have indicated that similar compounds may offer neuroprotective benefits, warranting further investigation into their effects on neurodegenerative diseases.

Case Studies

Several case studies highlight the applications of Thioxo-Dihydropyridine:

- Case Study 1 : A study published in the Journal of Organic Chemistry demonstrated the successful synthesis of various Thioxo-Dihydropyridine derivatives and assessed their biological activities. The results indicated that certain modifications enhanced antimicrobial potency significantly .

- Case Study 2 : Research conducted by Matrosova et al. explored the anticancer properties of Thioxo-Dihydropyridine derivatives against breast cancer cell lines. The findings revealed a dose-dependent response in cell viability assays, suggesting promising avenues for drug development .

- Case Study 3 : A recent publication examined the neuroprotective effects of related compounds in models of neurodegeneration, showing that certain Thioxo-Dihydropyridine derivatives could mitigate oxidative stress in neuronal cells .

作用機序

The mechanism of action of 6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes .

類似化合物との比較

Similar Compounds

4-(Thiophen-2-yl)aniline: This compound also contains a thiophene ring and is used in similar applications.

2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share structural similarities and have been studied for their antiproliferative activity.

Uniqueness

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl, thiophene, and sulfanylidene groups makes it a versatile compound for various applications.

生物活性

6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 131841-89-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer properties, mechanisms of action, and antimicrobial effects based on diverse research findings.

- Molecular Formula : CHNS

- Molecular Weight : 294.39 g/mol

- Structure : The compound features a dihydropyridine core with thiophene and phenyl substituents, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. In particular, this compound has been evaluated for its effects on various cancer cell lines.

Research suggests that the compound may exert its anticancer effects through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. In vitro studies have demonstrated that this compound can inhibit cell viability and induce cell cycle arrest in the G1 phase, which is crucial for preventing cancer cell proliferation .

Case Studies

-

Study on Topoisomerase Inhibition :

- Objective : To evaluate the specificity of the compound against topoisomerases.

- Findings : The compound showed selective inhibition of topoisomerase II without stabilizing the enzyme-cleavable complex, indicating a non-intercalative mode of action .

- Cell Lines Tested : Various cancer cell lines including NCI-H460 (lung cancer) and RKOP 27 (colon cancer).

- Cytotoxicity Assessment :

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential.

Research Findings

A study focused on synthesizing novel heterocycles containing similar frameworks reported promising antimicrobial activities against various bacterial strains. The presence of sulfur in the structure is believed to enhance its interaction with microbial targets .

Comparative Biological Activity Table

特性

IUPAC Name |

6-phenyl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2S2/c17-10-13-12(15-7-4-8-20-15)9-14(18-16(13)19)11-5-2-1-3-6-11/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUHQJYNULOYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351530 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-phenyl-4-(2-thienyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131841-89-9 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-6-phenyl-4-(2-thienyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。